molecular formula C22H17NO4 B3573234 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-1-naphthylacetamide

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-1-naphthylacetamide

Cat. No.: B3573234
M. Wt: 359.4 g/mol
InChI Key: GRLSBYCKGIPGEZ-UHFFFAOYSA-N
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Description

“2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-1-naphthylacetamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of coumarin, a type of organic compound that is found in many plants .


Synthesis Analysis

The synthesis of this compound involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . Subsequent modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride is carried out .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple aromatic rings and functional groups . The structure was evaluated by means of NMR and IR spectroscopy .


Chemical Reactions Analysis

The compound undergoes light-triggered photodimerization, a type of chemical reaction where two molecules join together after being activated by light . This photochemistry may be used to control the properties of the new polysaccharide derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. For instance, its solubility, melting point, and reactivity are influenced by the presence of the aromatic rings and functional groups .

Future Directions

The future research directions for “2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-1-naphthylacetamide” could involve further exploration of its photoactive properties and potential applications in the design of smart materials . Additionally, more studies could be conducted to fully understand its mechanism of action and to determine its safety profile.

Properties

IUPAC Name

2-(4-methyl-2-oxochromen-6-yl)oxy-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-14-11-22(25)27-20-10-9-16(12-18(14)20)26-13-21(24)23-19-8-4-6-15-5-2-3-7-17(15)19/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLSBYCKGIPGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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